molecular formula C10H16ClNO2 B3078453 2-(2-ethoxyphenoxy)ethanamine Hydrochloride CAS No. 1051368-80-9

2-(2-ethoxyphenoxy)ethanamine Hydrochloride

Cat. No.: B3078453
CAS No.: 1051368-80-9
M. Wt: 217.69 g/mol
InChI Key: FGNZMUJJWASNLO-UHFFFAOYSA-N
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Description

2-(2-ethoxyphenoxy)ethanamine Hydrochloride is a chemical compound with the molecular formula C10H16ClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenoxy)ethanamine Hydrochloride typically involves the reaction of 2-ethoxyphenol with ethylene oxide to form 2-(2-ethoxyphenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(2-ethoxyphenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxyphenoxy)ethanamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of phenolic oxides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted ethanamines.

Scientific Research Applications

2-(2-ethoxyphenoxy)ethanamine Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Utilized in the study of biochemical pathways and as a tool in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Employed in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenoxy)ethanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2-ethoxyphenoxy)ethanamine Hydrochloride can be compared with other similar compounds, such as:

  • 2-(2-methoxyphenoxy)ethanamine Hydrochloride
  • 2-(2-isopropylphenoxy)ethanamine Hydrochloride
  • 2-(2-fluorophenoxy)ethanamine Hydrochloride

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications

Properties

IUPAC Name

2-(2-ethoxyphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-12-9-5-3-4-6-10(9)13-8-7-11;/h3-6H,2,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNZMUJJWASNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051368-80-9
Record name Ethanamine, 2-(2-ethoxyphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051368-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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